Cassythicine
Overview
Description
Synthesis Analysis
The synthesis of cassythicine and related compounds has been explored through various organic synthesis methods. Notably, the total synthesis of (-)-cassine, a compound related to cassythicine, was achieved via PdCl(2)-catalyzed cyclization, showcasing the methodology applicable to cassythicine derivatives. This synthesis approach emphasizes the importance of cyclization reactions in forming the complex alkaloid structures characteristic of this chemical family (Makabe et al., 2003).
Molecular Structure Analysis
Cassythicine's structure is characterized by its aporphine backbone, typically consisting of a tetracyclic ring system. This structure includes a distinctive arrangement of carbon atoms along with nitrogen, which plays a crucial role in the molecule's biological activity. The major alkaloid from Cassytha species, cassythicine, was first identified as (+)-9-hydroxy-10-methoxy-1,2-methylenedioxyaporphine, highlighting its complex molecular architecture and the presence of methoxy and methylenedioxy groups contributing to its chemical behavior (Johns et al., 1966).
Scientific Research Applications
- Summary of the Application : Cassythicine has been identified as a potential antiviral therapeutic against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2), the virus responsible for COVID-19 . This application is particularly relevant given the global health crisis caused by the COVID-19 pandemic.
- Methods of Application or Experimental Procedures : The application of Cassythicine in this context was determined through virtual screening and molecular docking . These are computational techniques used in drug discovery to predict how small molecules, such as Cassythicine, may bind to an enzyme of the virus (in this case, SARS-CoV-2’s main protease). The docking score, a measure of the predicted binding affinity, was -8.6 kcal/mol .
- Results or Outcomes : The results of the virtual screening and molecular docking suggested that Cassythicine could potentially inhibit SARS-CoV-2’s main protease . This is significant because the main protease plays a crucial role in the replication of the virus, and inhibiting it could therefore stop the virus from proliferating.
properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZJVCAMFAIGV-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331767 | |
Record name | Cassythicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cassythicine | |
CAS RN |
5890-28-8 | |
Record name | Cassythicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5890-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cassythicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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